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Compound of Interest

Compound Name: Bromoclenbuterol

Cat. No.: B195752 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for

Bromoclenbuterol, a significant process-related impurity in the synthesis of Clenbuterol.[1][2]

As a critical component in pharmaceutical quality control and drug development, a thorough

understanding of Bromoclenbuterol's spectroscopic signature is paramount for researchers,

scientists, and professionals in the field. This document delves into the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Bromoclenbuterol,
offering not just the data itself, but also the underlying principles and experimental

considerations.

Introduction to Bromoclenbuterol
Bromoclenbuterol, with the IUPAC name 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-

butylamino)ethanol, is a sympathomimetic amine.[3] Its structure is closely related to

Clenbuterol, a well-known bronchodilator. The presence of Bromoclenbuterol as an impurity

in Clenbuterol preparations necessitates robust analytical methods for its detection and

characterization.[1] Spectroscopic techniques are indispensable tools for elucidating the

molecular structure of such compounds, ensuring the purity and safety of pharmaceutical

products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. Both ¹H and ¹³C NMR were employed to characterize the synthesized

Bromoclenbuterol.[4]
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Experimental Protocol: A Representative Approach
While the specific instrumentation used in the primary literature is not detailed, a standard

protocol for acquiring NMR spectra of a small organic molecule like Bromoclenbuterol would

involve the following steps:

Sample Preparation: A solution of Bromoclenbuterol is prepared by dissolving

approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, in this

case, Chloroform-d (CDCl₃).[4] The choice of a deuterated solvent is crucial to avoid large

solvent signals that would overwhelm the analyte signals.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher for ¹H NMR, is used.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

to optimize include the number of scans, relaxation delay, and pulse width.

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum

and enhance the signal-to-noise ratio. A larger number of scans is generally required for

¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For

¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as an internal

reference. For ¹³C NMR, the solvent peak at 77.16 ppm is used for referencing.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of Bromoclenbuterol in CDCl₃ displays distinct signals corresponding

to the different protons in the molecule.[4]
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.35 d 1H 1.2 Ar-H

7.23 d 1H 1.6 Ar-H

4.45 br s 2H - -NH₂

4.42 dd 1H 9.2, 3.6 -CH(OH)-

2.84 dd 1H 11.6, 3.6 -CH₂-N-

2.50 dd 1H 12.0, 9.2 -CH₂-N-

1.10 s 9H - -C(CH₃)₃

Interpretation:

The two doublets at 7.35 and 7.23 ppm are characteristic of the two aromatic protons on the

substituted phenyl ring. Their small coupling constants suggest they are meta to each other.

The broad singlet at 4.45 ppm, integrating to two protons, is assigned to the amino (-NH₂)

group. The broadness is due to quadrupole broadening from the nitrogen atom and potential

hydrogen exchange.

The double doublet at 4.42 ppm corresponds to the proton on the carbon bearing the

hydroxyl group (-CH(OH)-). It is coupled to the two diastereotopic protons of the adjacent

methylene group.

The two double doublets at 2.84 and 2.50 ppm are assigned to the diastereotopic protons of

the methylene group adjacent to the nitrogen (-CH₂-N-). They are coupled to each other and

to the methine proton.

The sharp singlet at 1.10 ppm, integrating to nine protons, is indicative of the tert-butyl

group, where all nine protons are chemically equivalent.

¹³C NMR Spectral Data and Interpretation
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The ¹³C NMR spectrum provides information about the carbon skeleton of Bromoclenbuterol.
[4]

Chemical Shift (δ) ppm Assignment

140.12 Ar-C (quaternary)

133.93 Ar-C (quaternary)

128.46 Ar-CH

126.05 Ar-CH

119.16 Ar-C (quaternary)

109.08 Ar-C (quaternary)

70.94 -CH(OH)-

50.33 -CH₂-N-

50.05 -C(CH₃)₃

29.15 -C(CH₃)₃

Interpretation:

The signals in the aromatic region (109-141 ppm) correspond to the six carbons of the

phenyl ring. The four signals for quaternary carbons are consistent with a tetrasubstituted

benzene ring.

The signal at 70.94 ppm is assigned to the carbon attached to the hydroxyl group.

The signals at 50.33 and 50.05 ppm are attributed to the methylene carbon adjacent to the

nitrogen and the quaternary carbon of the tert-butyl group, respectively.

The signal at 29.15 ppm corresponds to the three equivalent methyl carbons of the tert-butyl

group.

Caption: Chemical structure of Bromoclenbuterol.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: A Representative Approach
Sample Preparation: The IR spectrum of Bromoclenbuterol was obtained using the KBr

pellet method.[4] This involves grinding a small amount of the solid sample with dry

potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk. KBr

is used because it is transparent in the IR region of interest.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the

IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate

atmospheric and instrumental interferences.

IR Spectral Data and Interpretation
The IR spectrum of Bromoclenbuterol shows several characteristic absorption bands.[4]
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Wavenumber (cm⁻¹) Intensity Assignment

3465.99 Strong, Broad
O-H stretch (alcohol), N-H

stretch (amine)

3320.19 Strong, Broad N-H stretch (amine)

2965.04 Medium C-H stretch (aliphatic)

1623.40 Medium N-H bend (amine)

1483.88 Medium C=C stretch (aromatic)

1219.17 Strong C-O stretch (alcohol)

758.77 Strong C-Cl stretch

630.41 Strong C-Br stretch

Interpretation:

The broad bands at 3465.99 and 3320.19 cm⁻¹ are characteristic of the O-H and N-H

stretching vibrations, respectively. The broadening is due to hydrogen bonding.

The absorption at 2965.04 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the

tert-butyl and methylene groups.

The band at 1623.40 cm⁻¹ is assigned to the N-H bending vibration of the primary amine.

The peak at 1483.88 cm⁻¹ is characteristic of the C=C stretching vibrations within the

aromatic ring.

The strong absorption at 1219.17 cm⁻¹ is attributed to the C-O stretching vibration of the

secondary alcohol.

The absorptions at 758.77 cm⁻¹ and 630.41 cm⁻¹ are in the region expected for C-Cl and C-

Br stretching vibrations, respectively.
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FTIR Analysis Workflow

Sample Preparation
(KBr Pellet)

Sample Scan Background Scan
(Pure KBr)
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Caption: A generalized workflow for FTIR analysis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Experimental Protocol: A Representative Approach
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While the specific ionization method is not stated in the reference, a common technique for a

compound like Bromoclenbuterol would be Electrospray Ionization (ESI) or Electron

Ionization (EI).

Sample Introduction: The sample is introduced into the mass spectrometer, typically

dissolved in a suitable solvent for ESI or as a pure compound for EI.

Ionization: The molecules are ionized. In ESI, a high voltage is applied to a liquid to create

an aerosol, leading to the formation of protonated molecules [M+H]⁺. In EI, the sample is

bombarded with a beam of high-energy electrons, causing fragmentation and the formation

of a molecular ion (M⁺) and fragment ions.

Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Mass Spectral Data and Interpretation
The mass spectrum of Bromoclenbuterol shows a characteristic molecular ion peak.[4]

m/z Interpretation

323.01 M⁺+2 peak

Interpretation:

The most significant feature reported is the M⁺+2 peak at m/z 323.01. The molecular weight of

Bromoclenbuterol (C₁₂H₁₈BrClN₂O) is approximately 321.64 g/mol .[3][5] The presence of

both bromine and chlorine atoms, which have significant isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl),

leads to a characteristic isotopic pattern in the mass spectrum. The M⁺ peak would correspond

to the molecule containing ⁷⁹Br and ³⁵Cl. The M⁺+2 peak arises from the presence of either

⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The relative intensities of these isotopic peaks can be used to

confirm the presence of bromine and chlorine in the molecule. The observation of the M⁺+2

peak is a strong confirmation of the molecular formula of Bromoclenbuterol.
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Conceptual Mass Spec Fragmentation
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Caption: A conceptual diagram of mass spectral fragmentation.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of Bromoclenbuterol. The ¹H and ¹³C NMR data confirm the

carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum verifies the

presence of key functional groups, including the amine, alcohol, and aromatic ring. Finally, the

mass spectrum confirms the molecular weight and the presence of bromine and chlorine

atoms. This detailed spectroscopic guide serves as a valuable resource for the identification

and quality control of Bromoclenbuterol in pharmaceutical settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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